molecular formula C19H17F2N3O2S B2708289 (2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1788681-88-8

(2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2708289
CAS No.: 1788681-88-8
M. Wt: 389.42
InChI Key: SOCKJCMHHBBYHF-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic chemical reagent designed for advanced pharmacological and biochemical research. Its structure incorporates a 1,2,4-oxadiazole heterocycle linked to a thiophene ring, a pharmacophore known for its bioisosteric properties and prevalence in medicinal chemistry . The 1,2,4-oxadiazole ring is a stable scaffold found in various bioactive molecules and is used to mimic ester or amide functional groups, often leading to improved metabolic stability and binding affinity in drug discovery projects . This core structure is further combined with a piperidine moiety and a 2,4-difluorophenyl methanone group, a structural motif present in compounds investigated for central nervous system (CNS) targets . The strategic inclusion of fluorine atoms is often employed to modulate a compound's lipophilicity, metabolic profile, and membrane permeability . This unique combination of features makes this reagent a valuable tool for researchers exploring new chemical entities, particularly in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and the development of novel probes for protein targets such as GPCRs and enzymes . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,4-difluorophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c20-14-3-4-15(16(21)9-14)19(25)24-6-1-2-12(10-24)8-17-22-18(23-26-17)13-5-7-27-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCKJCMHHBBYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile compound under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Introduction of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and a piperidine derivative.

    Final Assembly: The final step involves linking the 2,4-difluorophenyl group to the oxadiazole-piperidine-thiophene scaffold through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic rings, especially the 2,4-difluorophenyl group, can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Amine derivatives from the reduction of the oxadiazole ring.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its interactions with biological targets are of particular interest.

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-thiophene system contrasts with triazole () and pyrazolo-pyrimidine () cores. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, whereas triazoles and pyrazoles often serve as bioisosteres for amides or esters .

Synthetic Routes: The target compound’s synthesis likely diverges from ’s triazole formation. In contrast, employs palladium-catalyzed cross-coupling, a versatile strategy for introducing aryl/heteroaryl groups .

Fluorine Substitution : All three compounds incorporate fluorinated aryl groups (2,4-difluorophenyl or 3-fluorophenyl), which are common in drug design to modulate electronic properties and resist oxidative metabolism .

Functional and Pharmacological Implications

While biological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Triazole Derivatives () : Such compounds are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to mimic nucleobases or participate in metal coordination .
  • Pyrazolo-Pyrimidine Derivatives () : These are often associated with kinase inhibition (e.g., targeting PI3K or JAK pathways) and exhibit marked thermal stability (e.g., MP >250°C) .
  • Target Compound’s Unique Features : The oxadiazole-thiophene motif may enhance rigidity and electronic interactions compared to triazoles or pyrazoles. The piperidine moiety could improve solubility relative to purely aromatic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves coupling the oxadiazole-thiophene moiety to the piperidine-methanone scaffold. Key steps include:

  • Reaction Optimization : Refluxing intermediates (e.g., 3-(thiophen-3-yl)-1,2,4-oxadiazole derivatives) with brominated precursors under basic conditions (e.g., Na/EtOH) for 5–6 hours .

  • Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency at the piperidine nitrogen .

  • Purification : Column chromatography with silica gel (hexane:ethyl acetate, 7:3) achieves >95% purity.

    Synthetic Step Conditions Yield Reference
    Oxadiazole formationReflux (Na/EtOH, 5 h)65–70%
    Piperidine couplingTBAB, DMF, 80°C, 12 h55–60%

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole ring and substitution patterns on the thiophene and difluorophenyl groups. For example, the methanone carbonyl appears at ~170 ppm in 13^13C NMR .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 428.12) .
  • X-ray Crystallography : Resolves piperidine ring conformation and oxadiazole-thiophene dihedral angles (e.g., 12.5° deviation from planarity) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity against neurodegenerative targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to acetylcholinesterase (AChE). The oxadiazole-thiophene moiety shows π-π stacking with Trp86 (binding energy: −9.2 kcal/mol) .

  • MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

    Target Docking Score (kcal/mol) Key Interactions
    AChE−9.2π-π (Trp86), H-bond (Tyr337)
    NMDA Receptor−7.8Hydrophobic (Leu674)

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -F on phenyl) enhance metabolic stability but reduce solubility. Compare logP values (e.g., 3.2 vs. 2.8 for -F vs. -CH3_3 derivatives) .

  • Assay Variability : Standardize cell-based assays (e.g., SH-SY5Y neuroblastoma cells) with positive controls (e.g., donepezil for AChE inhibition) .

    Modification Bioactivity (IC50_{50}, μM) Solubility (μg/mL)
    2,4-Difluorophenyl0.45 ± 0.0212.3 ± 1.1
    4-Chlorophenyl1.20 ± 0.1518.9 ± 2.4

Q. What experimental designs mitigate variability in pharmacokinetic profiling?

  • Methodological Answer :

  • Split-Plot Design : Test absorption (Caco-2 permeability) and metabolism (microsomal stability) in parallel using four replicates per condition .

  • Statistical Analysis : ANOVA identifies batch effects (e.g., p < 0.05 for inter-day variability in HPLC quantification) .

    Parameter Mean ± SD CV (%)
    Caco-2 Papp_{app}8.7 × 106^{-6}15.2
    Microsomal t1/2_{1/2}42.5 min18.7

Key Methodological Takeaways

  • Synthesis : Prioritize regioselective coupling to avoid thiophene-oxadiazole isomerization .
  • Characterization : Combine crystallography and NMR to resolve steric effects from the difluorophenyl group .
  • Bioactivity : Use hybrid computational/experimental workflows to validate target engagement .

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